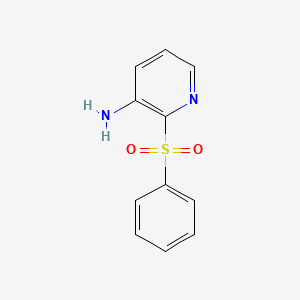

2-(Phenylsulfonyl)-3-pyridinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

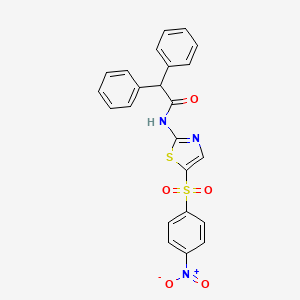

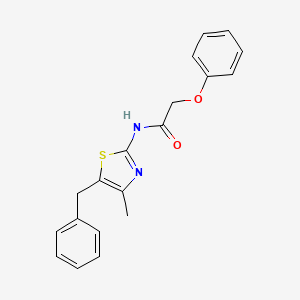

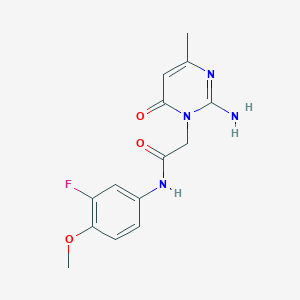

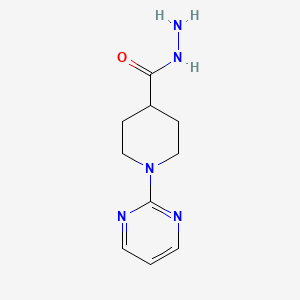

The compound “2-(Phenylsulfonyl)-3-pyridinamine” likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(Phenylsulfonyl)” part suggests that a phenylsulfonyl group is attached to the second position of the pyridine ring. The “3-pyridinamine” part indicates that an amine group (-NH2) is attached to the third position of the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyridine ring with the phenylsulfonyl and amine groups attached at the second and third positions, respectively . The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amine group might participate in acid-base reactions, while the phenylsulfonyl group could potentially be involved in substitution or elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amine and sulfonyl groups might make the compound somewhat soluble in polar solvents .科学的研究の応用

Broad Specificity Antibodies Development

The generation of broad specificity antibodies for sulfonamide antibiotics leverages compounds with structures related to 2-(Phenylsulfonyl)-3-pyridinamine. These antibodies have been utilized in developing highly sensitive enzyme-linked immunosorbent assays (ELISAs) for analyzing milk samples, demonstrating the chemical's utility in food safety and veterinary medicine. The specific design of immunizing haptens aimed at detecting sulfonamide antibiotics showcases the adaptability of phenylsulfonyl-pyridinamine derivatives in creating selective and sensitive diagnostic tools (Adrián et al., 2009).

Structural Studies and Synthesis Optimization

The combined experimental and computational study on the N-(2-cyanophenyl)disulfonamides derived from halogenoanthranilamides provides insights into the structural characteristics and synthesis efficiency of related compounds. These studies offer valuable information for optimizing synthesis pathways and understanding the molecular geometry of phenylsulfonyl-pyridinamine derivatives, which can be critical for their application in material science and drug design (Mphahlele & Maluleka, 2021).

Catalysis and Synthesis of Sulfonamides

Research on the cross-coupling of bromopyridines and sulfonamides catalyzed by copper compounds highlights the role of this compound in facilitating the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This catalytic process underscores the importance of such compounds in organic synthesis, particularly in developing new sulfonamide-based molecules for various applications, including pharmaceuticals and agrochemicals (Han, 2010).

Antimicrobial Activity

The synthesis and evaluation of this compound derivatives have shown significant antimicrobial activities. These studies contribute to the ongoing search for new antimicrobial agents, with some derivatives exhibiting promising activities against common pathogens such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The exploration of these compounds' antimicrobial properties could lead to the development of new treatments for infectious diseases (Ijeomah & Tseeka, 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(benzenesulfonyl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHHCKVRKHMIKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2832606.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2832614.png)

![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2832618.png)

![6-[(E)-But-2-enyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832621.png)

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2832626.png)

![(2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2832629.png)